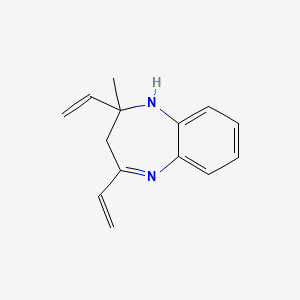
2,4-Divinyl-2-methyl-2,3-dihydro-1H-1,5-benzodiazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Divinyl-2-methyl-2,3-dihydro-1H-1,5-benzodiazepine is a heterocyclic compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological activities, including anti-anxiety, anticonvulsant, and muscle relaxant properties. This particular compound is characterized by the presence of vinyl groups at the 2 and 4 positions, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Divinyl-2-methyl-2,3-dihydro-1H-1,5-benzodiazepine typically involves the condensation of aromatic o-diamines with ketones or aldehydes. One common method is the BiCl3-catalyzed one-pot condensation-cyclization process, where aromatic o-diamines react with ketones under mild conditions to produce the desired benzodiazepine . This method is efficient and provides good yields.
Industrial Production Methods
For industrial production, the synthesis may involve the use of metal-organic frameworks (MOFs) as catalysts. MOF-235 (Fe) has demonstrated catalytic properties in the synthesis of 1,5-benzodiazepines, offering an environmentally friendly and scalable approach . The use of microwave-assisted synthesis and ionic liquids as catalysts are also explored to enhance reaction efficiency and reduce byproducts.
Chemical Reactions Analysis
Types of Reactions
2,4-Divinyl-2-methyl-2,3-dihydro-1H-1,5-benzodiazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.
Major Products Formed
Oxidation: N-oxides of the benzodiazepine.
Reduction: Dihydro derivatives with reduced double bonds.
Substitution: Halogenated or nitrated benzodiazepines.
Scientific Research Applications
2,4-Divinyl-2-methyl-2,3-dihydro-1H-1,5-benzodiazepine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in developing new therapeutic agents for neurological disorders.
Industry: Utilized in the production of functional materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2,4-Divinyl-2-methyl-2,3-dihydro-1H-1,5-benzodiazepine involves its interaction with specific molecular targets and pathways. The compound may bind to GABA-A receptors in the central nervous system, enhancing the inhibitory effects of GABA and leading to its anxiolytic and anticonvulsant properties. The presence of vinyl groups may influence its binding affinity and selectivity towards these receptors.
Comparison with Similar Compounds
Similar Compounds
2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine: Similar in structure but with methyl groups instead of vinyl groups.
2-Methyl-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine: Contains phenyl groups at the 2 and 4 positions.
Uniqueness
2,4-Divinyl-2-methyl-2,3-dihydro-1H-1,5-benzodiazepine is unique due to the presence of vinyl groups, which may impart distinct chemical reactivity and biological activity compared to its methyl or phenyl-substituted counterparts. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
916480-84-7 |
|---|---|
Molecular Formula |
C14H16N2 |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
2,4-bis(ethenyl)-2-methyl-1,3-dihydro-1,5-benzodiazepine |
InChI |
InChI=1S/C14H16N2/c1-4-11-10-14(3,5-2)16-13-9-7-6-8-12(13)15-11/h4-9,16H,1-2,10H2,3H3 |
InChI Key |
HHXALQBGSRWSFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=NC2=CC=CC=C2N1)C=C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


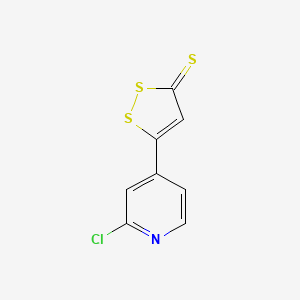
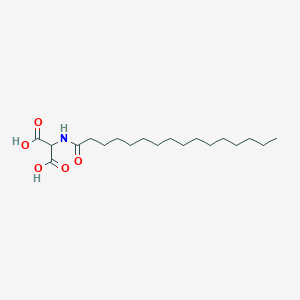
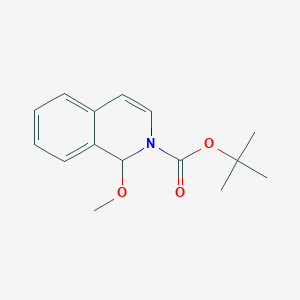
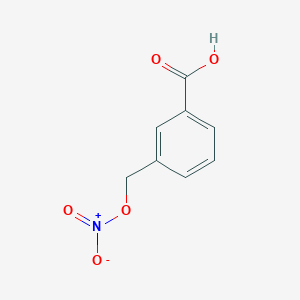
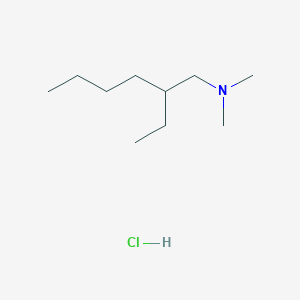


![4-[(E)-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}phenyl)diazenyl]benzene-1-sulfonic acid](/img/structure/B15169766.png)
![Benzamide, 2-chloro-N-[4-[(6-chloro-2-pyridinyl)oxy]phenyl]-5-nitro-](/img/structure/B15169768.png)
![5-Chloro-2-{[4-(2-methyl-1,3-thiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B15169780.png)
![4-[(3-Cyanophenyl)sulfamoyl]benzoic acid](/img/structure/B15169781.png)
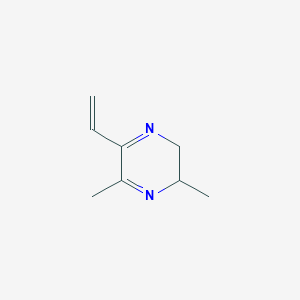
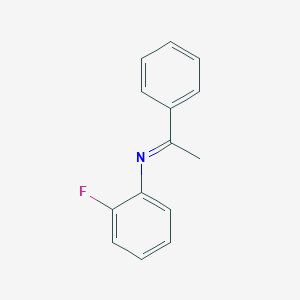
![2-(Methylsulfanyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidine](/img/structure/B15169808.png)
